REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=C.N1C(C)=CC=CC=1C.C(Cl)Cl.[O:23]1CCOCC1>O.[Os](=O)(=O)(=O)=O>[O:23]=[CH:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC=C)(=O)OCC
|
Name
|
|
Quantity
|
9.603 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
NaIO4
|
Quantity
|
38.335 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was further stirred at rt, under nitrogen, for 13.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting beige heterogeneous reaction mixture
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was further extracted with DCM (200 ml/150 ml)
|
Type
|
ADDITION
|
Details
|
The mixed slightly yellow organic layers
|
Type
|
WASH
|
Details
|
were then washed with brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |